4-ethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-12-3-6-14(7-4-12)24(21,22)19-13-5-8-16-15(11-13)17(20)18-9-10-23-16/h3-8,11,19H,2,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXBUNPWPSYFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[f][1,4]oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative, under acidic or basic conditions.
Introduction of the Sulfonamide Group: The benzenesulfonamide moiety can be introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group on the tetrahydrobenzo[f][1,4]oxazepine ring.
Ethylation: The ethyl group can be introduced through an alkylation reaction, typically using an ethyl halide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for scale-up. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the tetrahydrobenzo[f][1,4]oxazepine ring.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used but can include various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, 4-ethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for 4-ethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tetrahydrobenzo[f][1,4]oxazepine ring may provide additional binding interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Comparison
Core Heterocyclic Systems
- Target Compound: The benzo[f][1,4]oxazepin ring contains one oxygen and one nitrogen atom in a seven-membered ring fused to a benzene moiety.
- Compound D9 () : Features a benzo[b][1,4]dioxocine core, which includes two oxygen atoms in an eight-membered ring. The absence of nitrogen and the larger ring size may reduce conformational rigidity compared to the oxazepin system .
- Methanol Hydrochloride (HR344075, ): Shares the benzo[f][1,4]oxazepin core with the target compound but replaces the sulfonamide with a hydroxymethyl group. This substitution eliminates the sulfonamide’s hydrogen-bonding capacity .
Functional Group Variations
- Compound D9 incorporates an acrylamide-linked 4-ethoxyphenyl group, which may confer improved solubility but reduced steric bulk compared to the ethylbenzenesulfonamide .
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Hydrogen-Bonding Groups |
|---|---|---|---|---|
| Target Compound | Benzo[f][1,4]oxazepin | 5-oxo, 4-ethylbenzenesulfonamide | 362.84* | Sulfonamide, ketone |
| D9 | Benzo[b][1,4]dioxocine | Acrylamide, 4-ethoxyphenyl | 381.40 (calculated) | Amide, ether |
| HR344075 | Benzo[f][1,4]oxazepin | 7-hydroxymethyl | 215.68 | Hydroxyl |
*Calculated based on molecular formula.
Antiproliferative and EGFR Inhibitory Effects
- Compound D9 : Demonstrated potent EGFR inhibition (IC50 = 0.36 μM) and antiproliferative activity against HepG2 cells (IC50 = 0.79 μM). Molecular docking suggested interactions with EGFR’s ATP-binding pocket via its acrylamide and dioxocine moieties .
- Target Compound: While specific activity data are unavailable, the sulfonamide group is a hallmark of kinase inhibitors (e.g., COX-2, EGFR).
Pharmacological Potential
- D9 : Validated in apoptosis assays and cell migration inhibition, suggesting broad antitumor applications .
- HR344075 : As a synthetic intermediate, its pharmacological profile is uncharacterized. However, the hydroxymethyl group could serve as a handle for further derivatization .
Structure-Activity Relationship (SAR) Insights
- Sulfonamide vs. Acrylamide : Sulfonamides typically exhibit stronger hydrogen-bonding and higher metabolic stability compared to acrylamides, suggesting enhanced pharmacokinetics for the target compound .
- Substituent Effects : The 4-ethyl group on the benzene ring (target compound) could increase lipophilicity, enhancing membrane permeability over D9’s 4-ethoxy group.
Biological Activity
The compound 4-ethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a member of the oxazepine family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is . It features a tetrahydrobenzo[f][1,4]oxazepine core that is substituted with an ethyl group and a benzenesulfonamide moiety. The structural complexity contributes to its unique biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 382.4 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Pharmacological Properties
Research indicates that compounds containing the oxazepine structure exhibit a range of biological activities including:
- Antitumor Activity : Preliminary studies suggest that derivatives of oxazepines can inhibit cancer cell proliferation. For instance, certain oxazepine compounds have demonstrated significant cytotoxic effects against various cancer cell lines at low concentrations .
- Kinase Inhibition : The presence of specific substituents in the oxazepine structure may enhance its ability to inhibit kinase enzymes, which are crucial in many signaling pathways related to cancer and other diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways including oxidative stress and DNA damage .
- Inhibition of Cell Proliferation : By targeting specific kinases or growth factor receptors, these compounds may effectively halt the proliferation of malignant cells.
Case Studies and Research Findings
- In Vitro Studies : Various studies have evaluated the cytotoxic effects of oxazepine derivatives on glioblastoma and breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting potent antitumor activity .
- Animal Models : In vivo studies using animal models have demonstrated that oxazepine compounds can significantly reduce tumor growth when administered at specific dosages over a defined period. These studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of these compounds .
- Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications to the oxazepine core can drastically alter biological activity. For example, the introduction of halogen groups has been associated with increased potency against certain tumor types .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-ethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:
- Allylation/alkylation : Controlled temperatures (e.g., 0–5°C for sensitive intermediates) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Sulfonamide coupling : Optimized using coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
- Critical parameters : Solvent polarity, temperature, and stoichiometric ratios are systematically varied using design of experiments (DoE) to maximize yield .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Primary methods :
- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the oxazepine ring and sulfonamide linkage .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out side products .
- HPLC : Purity assessment (>98%) with C18 columns and UV detection at 254 nm .
Q. What are the key physicochemical properties (e.g., solubility, stability) that influence experimental handling?
- Solubility : Limited aqueous solubility; best in DMSO or DCM for biological assays. Pre-formulation studies recommend co-solvents (e.g., PEG 400) for in vivo work .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at -20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Approach :
- Molecular docking : Predict binding modes to targets (e.g., kinases) using AutoDock Vina. Focus on sulfonamide interactions with catalytic lysine residues .
- Quantum chemical calculations : Identify reactive sites for functionalization (e.g., trifluoromethyl groups improve metabolic stability) .
- Case study : Derivatives with ethyl-to-trifluoromethyl substitution showed 3× higher kinase inhibition (IC₅₀ = 12 nM vs. 36 nM) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Root cause analysis :
- Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase assays) .
- Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity .
- Validation : Cross-validate IC₅₀ values in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How do structural modifications at specific positions affect target binding and selectivity?
- SAR insights :
| Position | Modification | Impact | Reference |
|---|---|---|---|
| Benzenesulfonamide | Methoxy → Chloro | Increased hydrophobic interactions with ATP-binding pocket | |
| Oxazepine core | Ethyl → Allyl | Enhanced conformational flexibility; 2× higher potency against RIP1 kinase |
- Experimental validation : Synthesis of 10+ analogs followed by SPR binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
